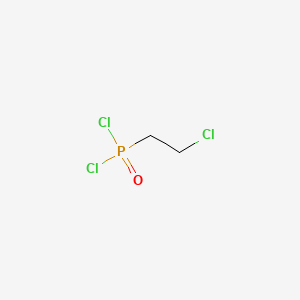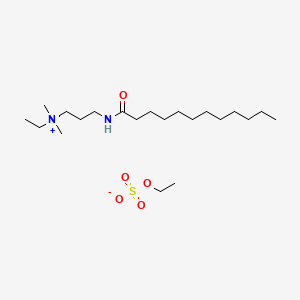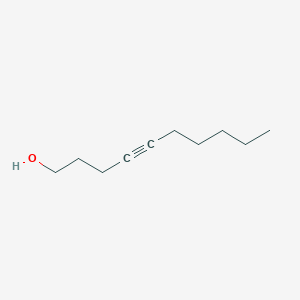
2,2-二甲氧基-1-苯乙酮
描述
2,2-Dimethoxy-1-phenylethanone , also known as 2,2-dimethoxy-1,2-diphenylethanone , is an organic compound with the chemical formula C₁₆H₁₆O₃ . It falls under the class of aromatic ketones . The compound consists of a phenyl ring attached to a ketone functional group, with two methoxy (CH₃O-) groups at the para position on the phenyl ring .
Synthesis Analysis
The synthesis of 2,2-Dimethoxy-1-phenylethanone involves various methods, including Friedel-Crafts acylation . In this reaction, benzene reacts with 2,2-dimethoxypropanoyl chloride (or its equivalent) in the presence of a Lewis acid catalyst (such as aluminum chloride). The acylation of benzene leads to the formation of the desired product .
Molecular Structure Analysis
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
科学研究应用
与水分子相互作用
2,2-二甲氧基-1-苯乙酮以及类似的分子(如 2-苯基-2-丙醇)因其与水分子的相互作用而受到研究。这些相互作用对于理解交联聚乙烯的电绝缘能力非常重要。量子化学计算和分子动力学模拟表明,2,2-二甲氧基-1-苯乙酮与水分子发生强烈相互作用,这会影响绝缘材料内部水团簇的形成,导致绝缘性能下降 (Iwata, 2017).
牙科应用中的光聚合
2,2-二甲氧基-1-苯乙酮用作光聚合中的光引发剂,为牙科应用创建聚合物网络。人们研究了其引发各种丙烯酸酯和甲基丙烯酸酯聚合的效率,重点是了解单体结构对聚合过程中体积收缩的影响。这项研究对于开发具有优化性能的牙科材料具有重要意义 (Bland & Peppas, 1996).
共聚物衍生物中的光物理学
2,2-二甲氧基-1-苯乙酮的光物理性质已在分段嵌段共聚物衍生物中得到检验。这些研究对于理解这些共聚物的发色团部分的荧光性质和激子限制至关重要,这在材料科学和光电学中具有重要意义 (Kyllo et al., 2001).
用于信息存储的聚合物合成
在信息存储系统领域,2,2-二甲氧基-1-苯乙酮已被用作多乙二醇二甲基丙烯酸酯聚合中的光引发剂。对所得的高度交联聚二甲基丙烯酸酯的热力学性能和溶胀行为进行了分析,提供了聚合反应动力学方面的见解 (Bowman et al., 1988).
用于光引发丙烯酸酯和聚酯树脂
2,2-二甲氧基-1-苯乙酮已与其他光引发剂(如酰基氧化膦)进行了比较,以评估其引发丙烯酸酯和不饱和聚酯树脂聚合的效率。这项研究有助于确定工业中特定聚合工艺最有效的光引发剂 (Baxter et al., 1988).
属性
IUPAC Name |
2,2-dimethoxy-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-10(13-2)9(11)8-6-4-3-5-7-8/h3-7,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBMZFHIYRDKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)C1=CC=CC=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289873 | |
| Record name | 2,2-dimethoxy-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6956-56-5 | |
| Record name | NSC65053 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65053 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-dimethoxy-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-[4-(Chloroacetyl)-2,5-dimethylphenyl]acetamide](/img/structure/B3056111.png)




![[1,1'-Biphenyl]-2-amine, 4-methyl-, hydrochloride](/img/structure/B3056117.png)
